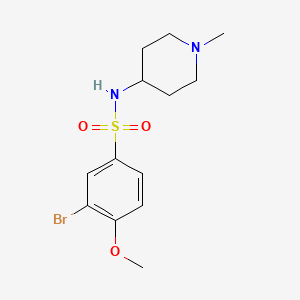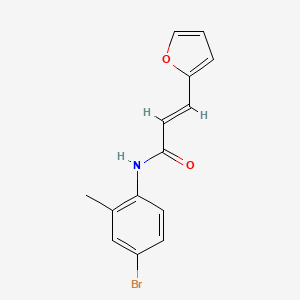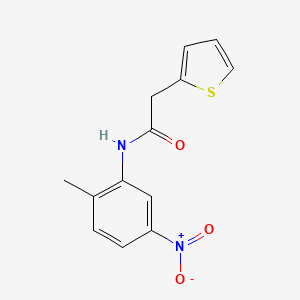
1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood. It is believed to act through the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to have antifungal, antibacterial, and antitumor activities, although the exact mechanism of these activities is not fully understood.
Biochemical and Physiological Effects:
1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to have antifungal, antibacterial, and antitumor activities. In addition, it has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, making it useful for studying enzyme activity and inhibition. It also has antifungal, antibacterial, and antitumor activities, making it useful for studying these biological processes. However, there are also limitations to its use in lab experiments. It is a toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus could be on further elucidating its mechanism of action. Another area of focus could be on studying its potential applications in the treatment of neurodegenerative diseases. It could also be studied for its potential applications in the development of new antibiotics and antifungal agents. Finally, it could be studied for its potential applications in the development of new antitumor agents.
合成法
The synthesis of 1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-pyridinecarboxaldehyde with 1-(3-nitrophenyl)piperazine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 1-(3-nitrophenyl)piperazine in the presence of a catalyst such as palladium on carbon.
科学的研究の応用
1-(3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antifungal, antibacterial, and antitumor activities. It has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
特性
IUPAC Name |
(3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-4-3-5-14(12-13)20(22)23)19-10-8-18(9-11-19)15-6-1-2-7-17-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMURULNEKRRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)

![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)





![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)


![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)
